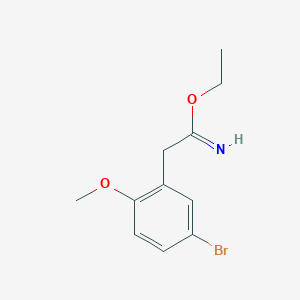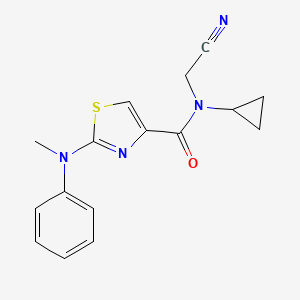![molecular formula C8H10F2N2O2 B2844744 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1855938-18-9](/img/structure/B2844744.png)
3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoromethyl group and a carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves multiple steps, starting with the preparation of the pyrazole core
Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction conditions to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of treatments for various diseases.
Industry: In industry, this compound is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism by which 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid
Uniqueness: 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid stands out due to its specific substitution pattern, which influences its reactivity and biological activity. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
3-[3-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-5(8(13)14)4-12-3-2-6(11-12)7(9)10/h2-3,5,7H,4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVSIVQKTCMXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2844661.png)
![1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one](/img/structure/B2844662.png)
![6-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2844664.png)

![4-{[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2844670.png)

![(E)-methyl 2-(5,6-dimethoxy-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2844674.png)
![2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2844675.png)


![N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide](/img/structure/B2844678.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2844679.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[2-(trifluoromethoxy)phenyl]ethane-1-sulfonamido](/img/structure/B2844684.png)
